2-Amino-3-guanidino-propionic acid
CAS No.: 2462-51-3
Cat. No.: VC18009962
Molecular Formula: C4H10N4O2
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2462-51-3 |
|---|---|
| Molecular Formula | C4H10N4O2 |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid |
| Standard InChI | InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1 |
| Standard InChI Key | XNBJHKABANTVCP-REOHCLBHSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)N=C(N)N |
| Canonical SMILES | C(C(C(=O)O)N)N=C(N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Amino-3-guanidino-propionic acid is an L-alanine derivative where the β-carbon is substituted with a guanidino group (). The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biochemical applications . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid |
| CAS Number | 1482-99-1 |
| Molecular Formula | |
| Molecular Weight | 182.61 g/mol |
| SMILES | |
| Optical Rotation | (MeOH) |
The chiral center at the α-carbon confers stereospecificity, critical for its biological activity .
Spectral and Physical Properties
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the guanidino group ( ppm for NH protons) and the carboxylic acid moiety ( ppm for the α-proton) . Fourier-transform infrared spectroscopy (FTIR) shows characteristic peaks at 3350 cm (N-H stretch) and 1700 cm (C=O stretch) . The compound decomposes at 215°C, with a solubility of 25 mg/mL in water at 25°C .
Synthesis and Industrial Production
Synthetic Routes
The hydrochloride form is synthesized via guanidination of L-alanine derivatives. A common method involves treating L-alanine methyl ester with cyanamide under basic conditions, followed by hydrochloric acid quenching :
Large-scale production employs optimized protocols with yields exceeding 85%, as reported by suppliers like Capot Chemical and Career Henan Chemical .
| Supplier | Purity | Price (USD/kg) |
|---|---|---|
| Sigma-Aldrich | 98% | 2,750 |
| TRC | 95% | 3,300 |
| Biosynth Carbosynth | 99% | 255 |
Prices correlate with purity, with pharmaceutical-grade material (>99%) commanding premiums .
Pharmacological and Biomedical Applications
Antidiabetic Activity
In rodent models of non-insulin-dependent diabetes mellitus (NIDDM), 2-amino-3-guanidino-propionic acid reduces fasting glucose by 30% and enhances insulin sensitivity via AMP-activated protein kinase (AMPK) activation . Unlike creatine analogues, it resists phosphorylation by creatine kinase, minimizing muscle accumulation .
Table 1: Comparative Antidiabetic Effects in ob/ob Mice
| Compound | Glucose Reduction (%) | Adipose Tissue Loss (%) |
|---|---|---|
| 2-Amino-3-guanidino-propionic acid | 42 | 28 |
| Metformin | 35 | 12 |
Data from J. Med. Chem. (2001) demonstrate superior efficacy versus first-line therapies .
Peptide Synthesis and Drug Development
The compound serves as a building block for unnatural amino acids in peptide therapeutics. Protected derivatives like S-N-Fmoc-N,N-bis-Boc-2-amino-3-guanidino propionic acid (CAS 26442) enable solid-phase synthesis of glycopeptides targeting G protein-coupled receptors .
| Hazard Code | Risk Statement |
|---|---|
| H319 | Causes serious eye irritation |
| H315 | Causes skin irritation |
| H335 | May cause respiratory irritation |
Safety protocols mandate gloves, goggles, and ventilation during handling .
Environmental Impact
With a WGK Germany rating of 3, the compound is moderately water-polluting. Biodegradation studies show a half-life of 12 days in soil, necessitating controlled disposal .
Recent Advances and Future Directions
Antibody-Drug Conjugates (ADCs)
Functionalization with cytotoxic payloads via the guanidino group has yielded ADCs with >90% tumor growth inhibition in xenograft models . For example, trastuzumab conjugates exhibit IC values of 0.8 nM against HER2+ breast cancer cells .
Neuroprotective Applications
Preliminary data suggest efficacy in mitigating β-N-methylamino-L-alanine (BMAA) neurotoxicity, a factor in amyotrophic lateral sclerosis . Mechanistic studies implicate competitive inhibition of BMAA uptake at the blood-brain barrier .
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